1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazolium core can undergo redox reactions under specific conditions.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions can modify the imidazolium core.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The imidazolium core can interact with various biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide
- 1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide
- 1-[(4-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, based on diverse research findings.
The compound has the following chemical structure:
- Molecular Formula : C10H10ClN2O2S
- CAS Number : 477762-92-8
- Molecular Weight : 243.71 g/mol
Antibacterial Activity
Research indicates that compounds related to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. In a study evaluating synthesized derivatives, the compound demonstrated significant efficacy against Salmonella typhi and Bacillus subtilis, with weaker activity noted against other strains such as Escherichia coli and Staphylococcus aureus .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Strong |
Bacillus subtilis | Moderate |
Escherichia coli | Weak |
Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. The IC50 values for various derivatives indicate strong inhibitory effects, making them candidates for treating conditions such as Alzheimer's disease and urinary infections.
Compound ID | IC50 (µM) | Target Enzyme |
---|---|---|
7l | 2.14±0.003 | Acetylcholinesterase |
7m | 0.63±0.001 | Acetylcholinesterase |
7n | 2.17±0.006 | Acetylcholinesterase |
7o | 1.13±0.003 | Urease |
7p | 1.21±0.005 | Urease |
These results suggest that the synthesized compounds could serve as effective inhibitors in therapeutic applications .
Anticancer Activity
In preclinical studies, compounds similar to this compound have been evaluated for anticancer properties. Notably, certain derivatives exhibited curative efficacy in human colon tumor models, particularly those with hydrophobic side chains that enhance cellular uptake .
Case Studies
- Study on Antibacterial Efficacy : A series of synthesized compounds were tested for their antibacterial properties against five pathogenic bacterial strains. The results highlighted that the sulfonamide functionality significantly enhances antibacterial activity, with some derivatives achieving MIC values below the standard reference .
- Enzyme Inhibition Assay : AChE inhibition was assessed using a colorimetric method where absorbance changes were measured after incubation with the test compounds. The results indicated that several derivatives had superior inhibitory effects compared to traditional inhibitors like eserine .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydro-1H-imidazol-3-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSOSVVJGLUVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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